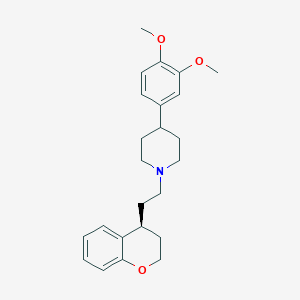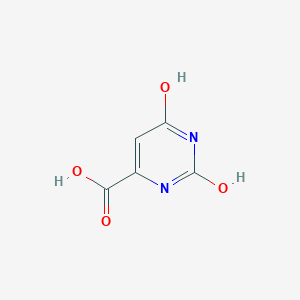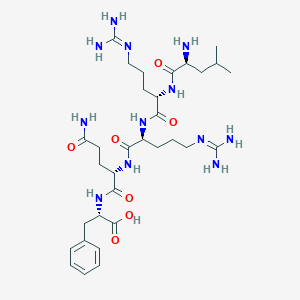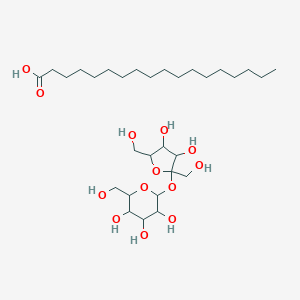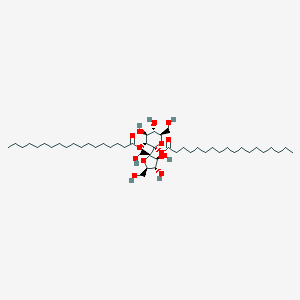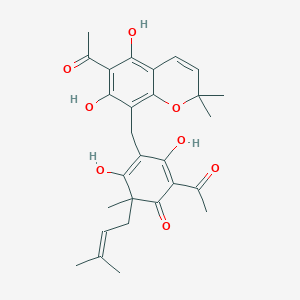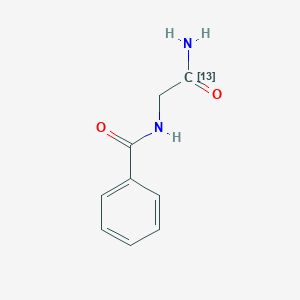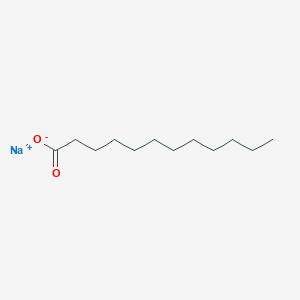
Thiokynurenate
Übersicht
Beschreibung
Thiokynurenate (TK) is a sulfur-containing amino acid that is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has been extensively studied for its role in modulating glutamatergic neurotransmission and its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
Thiokynurenate acts as a non-competitive antagonist of the NMDA receptor by binding to a specific site on the receptor. This binding blocks the ion channel of the receptor, preventing the influx of calcium ions into the neuron. This blockade results in a decrease in glutamatergic neurotransmission and a reduction in excitotoxicity.
Biochemical and Physiological Effects:
Thiokynurenate has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and receptors, including nitric oxide synthase, adenosine receptors, and GABA receptors. Thiokynurenate has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Thiokynurenate in lab experiments is its high potency and specificity as an NMDA receptor antagonist. This allows for precise modulation of glutamatergic neurotransmission and investigation of the role of NMDA receptors in various processes. However, one limitation of using Thiokynurenate is its potential toxicity at high concentrations, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Thiokynurenate. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Thiokynurenate has been shown to have neuroprotective effects and to modulate synaptic plasticity, which may make it a promising candidate for the treatment of conditions such as Alzheimer's disease and depression. Another area of interest is the development of more selective and potent Thiokynurenate analogs, which may have improved therapeutic potential and fewer side effects. Finally, further research is needed to fully understand the mechanisms underlying Thiokynurenate's effects on glutamatergic neurotransmission and its potential role in various physiological and pathological processes.
Synthesemethoden
Thiokynurenate can be synthesized by reacting kynurenine with sulfide or thiol reagents under appropriate conditions. The most commonly used method involves reacting kynurenine with sodium sulfide in the presence of a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Thiokynurenate has been used extensively in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, and neurodegeneration. Thiokynurenate has also been used as a tool to study the mechanisms underlying various neurological and psychiatric disorders such as epilepsy, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
4-sulfanylidene-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-5-9(14)6-3-1-2-4-7(6)11-8/h1-5H,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIHFALIJOJWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159213 | |
| Record name | Thiokynurenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiokynurenate | |
CAS RN |
135025-53-5 | |
| Record name | Thiokynurenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135025535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiokynurenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



